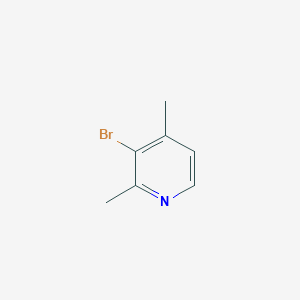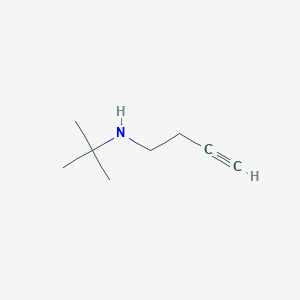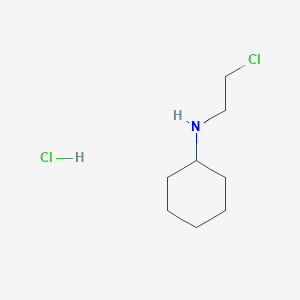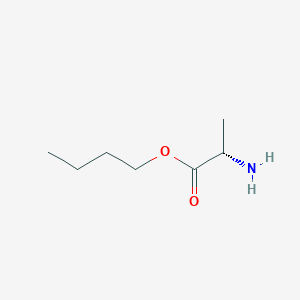
3-Bromo-2,4-dimethylpyridine
Descripción general
Descripción
3-Bromo-2,4-dimethylpyridine is an organic compound belonging to the pyridine family. It is a colorless liquid, with a strong odor, and is soluble in most organic solvents. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the production of other chemicals. This compound has a wide range of applications in pharmaceuticals, agrochemicals, and other industrial processes.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Spectroscopic Properties
3-Bromo-2,4-dimethylpyridine exhibits unique hydrogen bonding characteristics and spectral features. Hanuza et al. (1997) studied the crystal structures of compounds including 3-bromo-5-hydroxy-2,6-dimethyl-pyridine, noting their molecular conformations and hydrogen bonds. These characteristics were examined using Fourier transform IR and Raman spectra, revealing insights into asymmetric hydrogen bonding and vibrational features related to these bonds (Hanuza et al., 1997).
Antioxidant Properties
Another significant application of derivatives of this compound is in the field of antioxidants. Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, originating from a 3-bromopyridine precursor, which demonstrated notable antioxidant properties. These compounds were evaluated for their reactivities towards peroxyl radicals, indicating their potential as effective antioxidants (Wijtmans et al., 2004).
Surface Adsorption and Catalysis
Corma et al. (1984) explored the adsorption of 2,6-dimethylpyridine on various samples, including γ-Al2O3 and decationated Y zeolites. This study contributes to understanding the interaction between this compound derivatives and different types of Lewis sites, which is crucial for applications in catalysis and surface science (Corma et al., 1984).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of this compound derivatives have been widely studied. For instance, Lopez et al. (2016) investigated the C(sp3)–H alkenylation of 2,6-dimethylpyridines, demonstrating the potential of these derivatives in organic synthesis and chemical reactions (Lopez et al., 2016).
Bromination Techniques and Applications
Research by Does and Hertog (2010) on the bromination of methylpyridines, including 2,6-dimethylpyridine, in fuming sulfuric acid, showcases the significance of bromination techniques in the synthesis of this compound and its derivatives. These methods are vital for synthetic applications in pharmaceuticals and materials science (Does & Hertog, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to be involved in sm cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetic properties of 3-Bromo-2,4-dimethylpyridine include high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Its involvement in sm cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the structure of organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, SM cross-coupling reactions require mild and functional group tolerant reaction conditions . Additionally, safety data suggests that the compound should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation , which could potentially affect the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
3-Bromo-2,4-dimethylpyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances Additionally, this compound can form complexes with proteins, influencing their structure and function
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . Furthermore, this compound affects the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis. These cellular effects highlight the compound’s potential as a tool for studying various biological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other substances Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and viability. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, this compound can exhibit toxic or adverse effects, including organ toxicity and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. Understanding these dosage effects is crucial for evaluating the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential for causing adverse effects. Studying these pathways provides valuable information for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These transport and distribution processes are important for understanding the compound’s pharmacokinetics and dynamics.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum These localization patterns can affect the compound’s activity and function, as well as its potential for causing cellular damage
Propiedades
IUPAC Name |
3-bromo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUJPQZGWOXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554056 | |
| Record name | 3-Bromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-93-0 | |
| Record name | 3-Bromo-2,4-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,4-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)



![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)







![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)

